2-(2-Cyanoacetamido)benzoic acid
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Overview
Description
2-(2-Cyanoacetamido)benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, featuring a cyanoacetamido group attached to the benzene ring
Scientific Research Applications
2-(2-Cyanoacetamido)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: Derivatives of this compound have shown potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
Target of Action
It is a derivative of benzocaine, which is known to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Mode of Action
It is synthesized from benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole . The resulting compound has been reported to have good analgesic and low antioxidant properties .
Biochemical Pathways
As a derivative of benzocaine, it may potentially affect the same pathways, including those involving acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Pharmacokinetics
Benzocaine, a related compound, is known to have low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .
Result of Action
It has been reported to have good analgesic and low antioxidant properties .
Action Environment
The related compound benzocaine is known to remain localized in wounds, providing long-term pain relief, suggesting that the local environment may play a role in its action .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoacetamido)benzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions are likely employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanoacetamido)benzoic acid can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamido group can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Condensation Reactions: Reactions with bidentate reagents to form heterocyclic compounds often require catalysts like triethylamine and solvents such as ethanol.
Substitution Reactions: Nucleophilic substitution reactions may involve reagents like phenacyl bromide and basic catalysts.
Major Products:
Comparison with Similar Compounds
Cyanoacetamide Derivatives: Compounds like N-aryl or N-heteryl cyanoacetamides share similar reactivity and applications.
Benzoic Acid Derivatives: Other derivatives of benzoic acid, such as benzocaine, also exhibit similar chemical properties and applications.
Uniqueness: 2-(2-Cyanoacetamido)benzoic acid is unique due to its specific combination of the cyanoacetamido group with the benzoic acid structure. This combination provides distinct reactivity and potential for forming diverse heterocyclic compounds, making it valuable in various fields of research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Cyanoacetamido)benzoic acid involves the reaction of 2-aminobenzoic acid with cyanoacetic acid followed by subsequent reactions to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "cyanoacetic acid", "sodium hydroxide", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzoic acid in ethanol and add cyanoacetic acid to the solution.", "Step 2: Add sodium hydroxide to the solution and heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in water and add acetic anhydride to the solution.", "Step 5: Heat the mixture to reflux for 2 hours.", "Step 6: Cool the mixture and filter the precipitate.", "Step 7: Recrystallize the product from ethanol to obtain 2-(2-Cyanoacetamido)benzoic acid." ] } | |
CAS No. |
87613-40-9 |
Molecular Formula |
C10H7N2O3- |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-1 |
InChI Key |
LNMDMNGHWPNZBO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CC#N |
solubility |
not available |
Origin of Product |
United States |
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